molecular formula C17H16N6OS2 B12420263 Tetrazine-Ph-OPSS

Tetrazine-Ph-OPSS

Cat. No.: B12420263
M. Wt: 384.5 g/mol
InChI Key: IXCGIRWOEJYFRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrazine-Ph-OPSS is a compound primarily used as an antibody-drug conjugate linker. It is a cleavable linker that facilitates the attachment of cytotoxic drugs to antibodies, enabling targeted drug delivery. This compound is notable for its role in bioorthogonal chemistry, particularly in inverse electron demand Diels-Alder reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrazine-Ph-OPSS can be synthesized through various methods, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The synthesis typically involves the reaction of substituted nitriles with hydrazine in the presence of catalytic nickel triflate to produce symmetrical and unsymmetrical tetrazine derivatives .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Tetrazine-Ph-OPSS undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reagents: Trans-cyclooctenes, norbornene, bicyclononyne, cyclopropane.

    Conditions: Typically, these reactions are carried out under mild conditions, often at room temperature, to preserve the integrity of the biological molecules involved.

Major Products: The major products of these reactions are multi-substituted pyridazines and cleaved drug-linker conjugates .

Mechanism of Action

Tetrazine-Ph-OPSS exerts its effects through the inverse electron demand Diels-Alder reaction. The tetrazine group reacts with strained alkenes or alkynes, forming stable covalent bonds. This reaction is highly selective and rapid, making it suitable for in vivo applications. The cleavable nature of the linker allows for the controlled release of the attached drug at the target site .

Properties

Molecular Formula

C17H16N6OS2

Molecular Weight

384.5 g/mol

IUPAC Name

3-(pyridin-2-yldisulfanyl)-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide

InChI

InChI=1S/C17H16N6OS2/c24-15(8-10-25-26-16-3-1-2-9-18-16)19-11-13-4-6-14(7-5-13)17-22-20-12-21-23-17/h1-7,9,12H,8,10-11H2,(H,19,24)

InChI Key

IXCGIRWOEJYFRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SSCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3

Origin of Product

United States

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